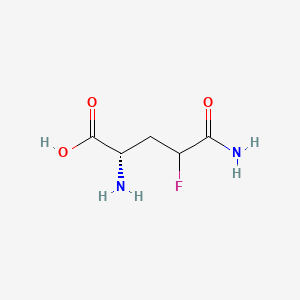

4-Fluoroglutamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoroglutamine is a synthetic analog of the naturally occurring amino acid glutamineThe compound is particularly noted for its use as a positron emission tomography (PET) tracer, allowing for the visualization of glutamine metabolism in various biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroglutamine typically involves the fluorination of glutamine derivatives. One common method includes the use of enantiopure (2S,4R)-4-fluoroglutamine, which is synthesized and validated as a glutamine transport analog in human multiple myeloma cell lines . The radiosynthesis of [18F]this compound involves a two-step automated process using a GE FX-N Pro module. The dried potassium fluoride/18-crown-6 mixture is reacted with a tosylate precursor in acetonitrile at 70°C for 15 minutes .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up processes to accommodate larger quantities. The use of automated synthesis modules ensures high radiochemical purity and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoroglutamine undergoes various chemical reactions, including substitution and transport reactions. It is actively accumulated by multiple myeloma cells and exhibits strong competition with natural glutamine, indicating shared transporters .

Common Reagents and Conditions: The synthesis and reactions of this compound often involve reagents such as potassium fluoride, 18-crown-6, and tosylate precursors. Reaction conditions typically include temperatures around 70°C and the use of acetonitrile as a solvent .

Major Products: The primary product of these reactions is enantiopure (2S,4R)-4-fluoroglutamine, which is used in various biological and medical applications .

Applications De Recherche Scientifique

4-Fluoroglutamine has a wide range of scientific research applications:

Medical Imaging: It is used as a PET tracer to visualize glutamine metabolism in cancer cells, particularly in multiple myeloma and gliomas

Cancer Metabolism Studies: The compound helps in understanding the metabolic pathways of cancer cells, providing insights into glutamine addiction and its role in tumor growth.

Pharmacokinetic Studies: this compound is used to study the pharmacokinetics of glutamine transport and metabolism in various cancers.

Therapeutic Monitoring: It aids in monitoring the effectiveness of treatments such as glutaminase inhibitors and proteasome inhibitors in reducing tumor glutaminolysis.

Mécanisme D'action

4-Fluoroglutamine acts as a glutamine transport analog, mimicking the natural amino acid’s behavior in biological systems. It is transported into cells via glutamine transporters such as ASCT2 and LAT1. Once inside the cell, it participates in glutamine metabolism, providing a means to study glutamine flux and tumor metabolism .

Comparaison Avec Des Composés Similaires

4-Fluoroglutamine is often compared with other PET tracers and glutamine analogs:

[11C]Methionine: Used for imaging amino acid metabolism in tumors, but has different uptake patterns compared to this compound.

2-Deoxy-2-[18F]fluoro-D-glucose (FDG): Commonly used for imaging glucose metabolism, but this compound provides complementary information on glutamine metabolism.

[18F]Fluorodeoxyglucose (FDG): While FDG is used for glucose metabolism imaging, this compound offers insights into glutamine metabolism, making it unique in its application.

These comparisons highlight the unique ability of this compound to provide specific information on glutamine metabolism, which is crucial for understanding cancer biology and developing targeted therapies.

Propriétés

Numéro CAS |

10056-70-9 |

|---|---|

Formule moléculaire |

C5H9FN2O3 |

Poids moléculaire |

164.14 g/mol |

Nom IUPAC |

2,5-diamino-4-fluoro-5-oxopentanoic acid |

InChI |

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11) |

Clé InChI |

PGEYFCBAWGQSGT-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)N)C(C(=O)N)F |

SMILES canonique |

C(C(C(=O)O)N)C(C(=O)N)F |

Synonymes |

Glutamine, 4-fluoro- (7CI,8CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel](/img/structure/B592424.png)

![2-Methyl-N-[2-(piperazin-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B592431.png)

![2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid](/img/structure/B592438.png)